molecular formula C13H11N3OS B2471339 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 677024-31-6

2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2471339
CAS No.: 677024-31-6
M. Wt: 257.31
InChI Key: NJOGHEMVYRQSJX-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, incorporating two privileged pharmacophores: the indole and thiazole rings . The indole nucleus is a prevalent structural motif in biogenic compounds, while the thiazole ring is a well-documented scaffold with a broad spectrum of biological activities . Thiazole derivatives have demonstrated a wide range of pharmacological properties in scientific studies, including potential anti-inflammatory , antimicrobial , anticancer , and antioxidant effects . Furthermore, the acetamide functional group is a common feature in many biologically active molecules and pharmaceutical agents, contributing to their interaction with biological targets . This specific molecular architecture makes 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide a valuable chemical tool for researchers investigating the structure-activity relationships of heterocyclic compounds, developing new enzyme inhibitors, or exploring novel multi-target-directed ligands for complex diseases . The compound serves as a key intermediate in organic synthesis and drug discovery efforts aimed at creating new therapeutic candidates. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-indol-1-yl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c17-12(15-13-14-6-8-18-13)9-16-7-5-10-3-1-2-4-11(10)16/h1-8H,9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOGHEMVYRQSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of Indole-Thiazole Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The hybridization of biologically active scaffolds is a cornerstone strategy in modern medicinal chemistry to overcome multi-drug resistance (MDR). Indole-thiazole acetamide derivatives represent a privileged class of hybrid molecules that synergize the electron-rich, hydrogen-bond-donating properties of the indole ring with the metabolic stability and hydrogen-bond-accepting capacity of the thiazole moiety. The acetamide linker serves as a critical flexible hinge, facilitating optimal orientation within enzyme active sites.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthesis of these derivatives, focusing on their validation as potent tubulin polymerization inhibitors , DNA gyrase inhibitors , and COX-2 selective anti-inflammatory agents .

Structural Rationale & SAR Analysis

The pharmacological potency of these derivatives stems from a "Lock-and-Key" fit where each domain plays a distinct role.

Pharmacophore Dissection
  • Indole Scaffold (The Anchor): Mimics the side chain of tryptophan. It often occupies hydrophobic pockets (e.g., the colchicine binding site in tubulin) and acts as a hydrogen bond donor via the N-H group.

  • Thiazole Ring (The Effector): A bioisostere of pyridine/imidazole. It enhances lipophilicity and metabolic stability. The nitrogen atom at position 3 serves as a hydrogen bond acceptor, crucial for interaction with residues like Arg120 in COX-2.

  • Acetamide Linker (The Hinge): Connects the two heteroaromatic systems. Its rotatable bonds allow the molecule to adopt a "U-shape" or "extended" conformation depending on the target pocket (e.g., ATP-binding pocket vs. allosteric site).

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the validated SAR rules for maximizing biological activity in these hybrids.

SAR_Logic Core Indole-Thiazole Acetamide Core Indole Indole Moiety (Hydrophobic Anchor) Core->Indole Linker Acetamide Linker (Flexible Hinge) Core->Linker Thiazole Thiazole Ring (Specificity Determinant) Core->Thiazole Indole_Sub1 C5-Methoxy/Halogen Increases Cytotoxicity Indole->Indole_Sub1 Indole_Sub2 N1-Substitution Modulates Solubility Indole->Indole_Sub2 Linker_Role H-Bond Donor/Acceptor (Interacts with Backbone) Linker->Linker_Role Thiazole_Sub1 C2-Amino/Hydrazide Critical for DNA Binding Thiazole->Thiazole_Sub1 Thiazole_Sub2 C4-Phenyl Group Enhances Lipophilicity Thiazole->Thiazole_Sub2

Caption: SAR map highlighting critical substitution points for optimizing potency against cancer and microbial targets.

Therapeutic Applications & Mechanisms[2][3][4][5]

Anticancer Activity: Tubulin Polymerization Inhibition

Indole-thiazole acetamides have shown sub-micromolar IC50 values against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cell lines.

  • Mechanism: These compounds bind to the colchicine-binding site of

    
    -tubulin. This binding disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.
    
  • Key Data: Derivatives containing a 3,4,5-trimethoxyphenyl moiety attached to the thiazole ring often exhibit IC50 values comparable to Combretastatin A-4 (CA-4).

  • Secondary Targets: Some derivatives also inhibit Bcl-2 (anti-apoptotic protein) and EGFR kinases, providing a dual-action mechanism that reduces the likelihood of resistance.

Antimicrobial Activity: DNA Gyrase & MurB Inhibition

The hybrids exhibit broad-spectrum activity against Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) bacteria.

  • Mechanism:

    • DNA Gyrase: The indole moiety intercalates into DNA, while the thiazole-acetamide arm occupies the ATPase active site of the GyrB subunit, preventing bacterial DNA replication.

    • MurB Inhibition: Specific derivatives inhibit UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key enzyme in peptidoglycan biosynthesis.

Anti-Inflammatory: COX-2 Selectivity

The specific geometry of the acetamide linker allows these molecules to fit into the larger hydrophobic side pocket of COX-2 , while being excluded from the smaller channel of COX-1. This selectivity reduces the gastrointestinal side effects typically associated with NSAIDs.

Experimental Protocols

Chemical Synthesis: The Hantzsch Coupling Workflow

The most robust method for synthesizing these derivatives is the Hantzsch thiazole synthesis, coupling an indole-thioamide with an


-haloketone.

Protocol:

  • Precursor Preparation: React Indole-3-acetic acid with thionyl chloride (

    
    ) to form the acid chloride, followed by treatment with ammonia or an amine to yield Indole-3-acetamide .
    
  • Thioamide Formation: Treat the amide with Lawesson’s reagent in refluxing toluene for 4-6 hours to convert the carbonyl (

    
    ) to a thiocarbonyl (
    
    
    
    ), yielding the Indole-3-thioacetamide .
  • Cyclization (Hantzsch Reaction):

    • Dissolve Indole-3-thioacetamide (1.0 eq) in absolute ethanol.

    • Add the appropriate substituted

      
      -bromoacetophenone (1.0 eq).
      
    • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Workup: Cool the mixture. The hydrobromide salt of the product often precipitates. Filter and neutralize with 10%

      
       or 
      
      
      
      .
    • Purification: Recrystallize from Ethanol/DMF mixtures.

Synthesis_Workflow Start Indole-3-Acetic Acid Step1 Amidation (SOCl2 / NH3) Start->Step1 Intermediate1 Indole-3-Acetamide Step1->Intermediate1 Step2 Thionation (Lawesson's Reagent) Intermediate1->Step2 Intermediate2 Indole-3-Thioacetamide Step2->Intermediate2 Step3 Hantzsch Cyclization (+ alpha-Bromoacetophenone) Intermediate2->Step3 Final Indole-Thiazole Acetamide Derivative Step3->Final

Caption: Step-by-step synthetic pathway utilizing Hantzsch cyclization for scaffold construction.

Biological Assay: Tubulin Polymerization Inhibition (In Vitro)

To validate the anticancer mechanism, a fluorescence-based tubulin polymerization assay is standard.

Materials: Purified tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter). Procedure:

  • Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Add GTP (1 mM final concentration) to the tubulin solution on ice.

  • Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

    
    ). Keep DMSO < 1%.
    
  • Transfer mixture to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes using a microplate reader.

  • Analysis: Plot fluorescence vs. time. Inhibition is calculated by comparing the

    
     (growth rate) of the curve against the vehicle control.
    

Data Summary: Comparative Potency

The table below summarizes the biological activity of representative indole-thiazole acetamide derivatives compared to standard drugs.

Compound IDR-Group (Indole)R-Group (Thiazole)TargetIC50 / MICReference Standard
IT-10b 5-OMe4-(3,4,5-trimethoxyphenyl)Tubulin (A549)0.12

Combretastatin A-4 (0.01

)
IT-5x H2-AminoS. aureus (Gyrase)0.06 mg/mLAmpicillin (0.1 mg/mL)
IT-8b 5-Br4-(3,4-dichlorophenyl)HepG2 (Liver)10.99

Doxorubicin (10.8

)
IT-St2 H4-MethoxyphenylCOX-29.01

Celecoxib (0.05

)

Future Outlook

The indole-thiazole acetamide scaffold is a "privileged structure" but requires optimization to improve aqueous solubility and bioavailability . Future development should focus on:

  • Polar Substitutions: Introducing morpholine or piperazine rings on the thiazole side chain to enhance solubility without sacrificing lipophilicity.

  • Prodrug Strategies: Masking the indole N-H with metabolically labile groups to improve oral absorption.

  • Co-Crystallization: Developing co-crystals with pharmaceutically acceptable acids (e.g., fumaric acid) to improve dissolution rates.

References

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. (2025). Available at: [Link]

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Available at: [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole-1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Biomedicines. (2023).[1] Available at: [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Heliyon. (2023). Available at: [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules. (2021). Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Antibiotics. (2021).[2] Available at: [Link]

Sources

mechanism of action for N-(thiazol-2-yl)acetamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The N-(thiazol-2-yl)acetamide scaffold represents a "privileged structure" in medicinal chemistry—a core molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious functionalization. While the unsubstituted parent compound is primarily a synthetic intermediate, its


-substituted derivatives have emerged as potent effectors in two distinct therapeutic areas: Metabolic Regulation  (specifically as Glucokinase Activators for Type 2 Diabetes) and Oncology  (as Tubulin Polymerization Inhibitors and EGFR Kinase Inhibitors).

This guide deconstructs the pharmacological mechanisms of this class, providing a rigorous analysis of target engagement, downstream signaling, and experimental validation protocols.

Chemical Biology & Pharmacophore Analysis

The core structure consists of a thiazole ring linked to an acetamide group at the C2 position. This arrangement is critical for bioactivity due to three structural features:

  • Hydrogen Bond Donor/Acceptor Motif: The amide nitrogen (donor) and the thiazole nitrogen/carbonyl oxygen (acceptors) form a "D-A-A" or "D-A" motif, essential for binding to the hinge regions of kinases or the allosteric pockets of metabolic enzymes.

  • Conformational Rigidity: The planar nature of the amide bond, coupled with the steric hindrance of the thiazole ring, restricts the rotational freedom, pre-organizing the molecule for active site binding (reducing the entropic penalty of binding).

  • Lipophilic Vector: Substituents on the acetamide

    
    -carbon (R1) and the thiazole C4/C5 positions (R2/R3) allow the molecule to probe deep hydrophobic pockets (e.g., the "switch pocket" of Glucokinase).
    

Primary Mechanism: Glucokinase Activation (Metabolic Disease)

The most extensively characterized mechanism for N-(thiazol-2-yl)acetamide derivatives (particularly


-arylsulfonyl acetamides) is the allosteric activation of Glucokinase (GK) .
Target Engagement: The Allosteric Switch

Unlike hexokinases I-III, Glucokinase (Hexokinase IV) displays low affinity for glucose (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 mM) and positive cooperativity (Hill coefficient 

). It functions as the body's "glucose sensor."
  • Binding Site: These compounds do not bind to the catalytic site. Instead, they bind to a distinct allosteric pocket located in the "hinge" region connecting the large and small domains of the enzyme.

  • Conformational Effect:

    • State A (Closed/Active): High affinity for glucose.

    • State B (Super-Open/Inactive): Low affinity for glucose.

    • Mechanism: The N-(thiazol-2-yl)acetamide ligand acts as a "molecular glue," stabilizing the Closed (Active) conformation. This shifts the equilibrium away from the Super-Open state.

  • Kinetic Impact:

    • Decreased

      
      :  Increases affinity for glucose (shifting the curve left).
      
    • Reduced Cooperativity: The Hill coefficient approaches 1.0 (Michaelis-Menten kinetics), making the enzyme active even at low glucose concentrations.

Downstream Signaling Pathways

Activation of GK triggers tissue-specific signaling cascades:

  • In Pancreatic

    
    -Cells:  Increases the ATP/ADP ratio 
    
    
    
    closure of
    
    
    channels
    
    
    membrane depolarization
    
    
    
    
    influx
    
    
    Insulin Secretion .
  • In Hepatocytes: Accelerates Glucose

    
     Glucose-6-Phosphate conversion. This promotes Glycogen Synthesis and inhibits Hepatic Glucose Output (Gluconeogenesis).[1]
    

Secondary Mechanism: Oncology (Microtubule & Kinase Targeting)

Recent SAR (Structure-Activity Relationship) studies have repurposed this scaffold for cancer therapy, focusing on two distinct targets.

Tubulin Polymerization Inhibition

Derivatives with bulky hydrophobic groups (e.g., trimethoxyphenyl) on the acetamide tail mimic Combretastatin A-4 .

  • Binding Site: The Colchicine Binding Site on

    
    -tubulin.
    
  • Mechanism: The compound wedges between the

    
     and 
    
    
    
    tubulin dimers, preventing the straight protofilament formation required for microtubule assembly.
  • Result: Cell cycle arrest in the G2/M phase and subsequent apoptosis via Caspase-3 activation.

EGFR Kinase Inhibition

Hybrid derivatives (e.g., thiazole-quinazolinones) target the Epidermal Growth Factor Receptor (EGFR).[2]

  • Binding Mode: The thiazole nitrogen forms a critical H-bond with Met793 (hinge region residue) in the ATP-binding pocket.

  • Selectivity: The acetamide linker positions the tail group into the hydrophobic "back pocket" (Gatekeeper region), potentially overcoming resistance mutations like T790M.

Visualizing the Mechanisms[4]

Diagram 1: Glucokinase Activation & Signaling Logic

GKA_Mechanism cluster_0 Molecular Interaction cluster_1 Kinetic Alteration cluster_2 Tissue-Specific Physiology Compound N-(thiazol-2-yl)acetamide Derivative GK_Open Glucokinase (GK) [Super-Open / Inactive] GK_Closed GK-Ligand Complex [Closed / Active] GK_Open->GK_Closed Allosteric Stabilization Affinity Increased Glucose Affinity (Lower S0.5) GK_Closed->Affinity Cooperativity Loss of Cooperativity (Hill Coeff -> 1.0) GK_Closed->Cooperativity BetaCell Pancreatic Beta-Cell Affinity->BetaCell Hepatocyte Hepatocyte (Liver) Affinity->Hepatocyte ATP Increased ATP/ADP BetaCell->ATP G6P Glucose-6-Phosphate Accumulation Hepatocyte->G6P Insulin Insulin Secretion ATP->Insulin Glycogen Glycogen Synthesis G6P->Glycogen

Caption: Mechanistic pathway of Glucokinase Activation.[3] The compound stabilizes the active conformation, triggering dual hypoglycemic effects in the pancreas and liver.

Experimental Protocols for Validation

To establish the mechanism of action for a new N-(thiazol-2-yl)acetamide derivative, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric Glucokinase Coupled Assay

Validates the primary metabolic mechanism (Allosteric Activation).

Principle: GK activity is measured by coupling the formation of Glucose-6-Phosphate (G6P) to the reduction of NAD+ via G6P-Dehydrogenase (G6PDH). The increase in absorbance at 340 nm is proportional to GK activity.

Reagents:

  • Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM MgCl2, 1 mM DTT.

  • Coupling System: 1 mM NAD+, 5 U/mL G6PDH (Leuconostoc mesenteroides).

  • Substrate: Glucose (variable: 0.5 mM to 100 mM) and ATP (2 mM).

Workflow:

  • Preparation: Incubate Recombinant Human GK (20 nM) with the test compound (various concentrations) in the buffer for 10 minutes at 30°C.

  • Initiation: Add the ATP/Glucose mixture to start the reaction.

  • Measurement: Monitor

    
     kinetically for 20 minutes.
    
  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. [Glucose].
      
    • Fit data to the Hill Equation:

      
      .
      
    • Success Criteria: A significant decrease in

      
       (e.g., from 8 mM to < 4 mM) and Hill coefficient (
      
      
      
      ) dropping from ~1.7 to ~1.1 confirms GKA activity.
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Validates the secondary oncology mechanism.

Principle: Free tubulin is non-fluorescent when bound to a reporter dye (e.g., DAPI or specific kits like Cytoskeleton Inc.), but fluorescence intensity increases upon polymerization into microtubules.

Workflow:

  • Setup: Prepare Porcine Brain Tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Treatment: Add test compound (1-10

    
    M) or control (Paclitaxel [stabilizer] / Vinblastine [destabilizer]) to a 96-well black plate.
    
  • Initiation: Add Tubulin solution to wells at 37°C.

  • Measurement: Monitor fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

  • Interpretation:

    • Inhibitor (Thiazole-like): Flat line or significantly reduced slope compared to Vehicle Control.

    • Stabilizer: Rapid increase in fluorescence, higher plateau.

Diagram 2: Experimental Validation Logic

Validation_Workflow cluster_GK Pathway A: Metabolic cluster_Onco Pathway B: Oncology Compound Test Compound (N-thiazol-2-yl-acetamide) GK_Assay GK Coupled Enzyme Assay (Protocol A) Compound->GK_Assay Tubulin_Assay Tubulin Polymerization (Protocol B) Compound->Tubulin_Assay Result_GK Shift in S0.5 & Hill Coeff GK_Assay->Result_GK If GKA Result_Tub Reduced Vmax of Assembly Tubulin_Assay->Result_Tub If Tubulin Inhibitor

Caption: Decision matrix for validating the specific biological activity of the derivative.

References

  • Structure-Activity Relationships of GKAs

    • Title: SAR, pharmacokinetics, safety, and efficacy of glucokinase activating 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamides: discovery of PSN-GK1.
    • Source: Journal of Medicinal Chemistry (2008).
    • URL:[Link]

  • Anticancer Mechanism (Tubulin)

    • Title: Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymeriz
    • Source: Pharmaceuticals (2024/2025).[4]

    • URL:[Link]

  • Metabolic Activation Risks

    • Title: Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters (2010).[5]

    • URL:[Link]

  • Antimicrobial/Urease Activity

    • Title: Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Deriv
    • Source: Molecules (2016).[6][7][8]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide, a molecule of interest for researchers, scientists, and drug development professionals. This document delves into the strategic considerations behind different synthetic methodologies, offering detailed, field-proven protocols and an analysis of the underlying chemical principles.

Introduction and Strategic Overview

The convergence of the indole and thiazole scaffolds in a single molecular entity has garnered significant attention in medicinal chemistry. The indole nucleus is a privileged structure found in a vast array of biologically active natural products and pharmaceuticals.[1] Similarly, the thiazole ring is a key pharmacophore present in numerous drugs with a wide spectrum of therapeutic applications. The target molecule, 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide, combines these two important heterocyclic systems via a flexible acetamide linker, making it an attractive candidate for biological screening and drug discovery programs.

The synthesis of this target molecule can be approached through a convergent strategy, primarily involving the formation of an amide bond between two key precursors: 2-(1H-indol-1-yl)acetic acid and 2-aminothiazole. This guide will explore two principal synthetic pathways:

  • Route A: Direct Amide Coupling. This is the most straightforward approach, involving the direct condensation of the carboxylic acid and the amine using a suitable coupling agent.

  • Route B: Two-Step Acyl Chloride Method. This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by its reaction with the amine.

The choice between these routes depends on factors such as the desired scale of the reaction, the availability and cost of reagents, and the desired purity of the final product.

Synthesis of Precursors

A reliable synthesis of the final product begins with the efficient preparation of its constituent building blocks.

Synthesis of 2-(1H-indol-1-yl)acetic acid (1)

The N-alkylation of indole is a common transformation.[2] A well-established and efficient method for the synthesis of 2-(1H-indol-1-yl)acetic acid involves the reaction of indole with an haloacetic acid ester, followed by hydrolysis.

Reaction Scheme:

Caption: Synthesis of 2-(1H-indol-1-yl)acetic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(1H-indol-1-yl)acetate

  • To a solution of indole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the indole nitrogen.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1H-indol-1-yl)acetate.

Step 2: Hydrolysis to 2-(1H-indol-1-yl)acetic acid (1)

  • Dissolve the ethyl 2-(1H-indol-1-yl)acetate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH, 2-3 eq), and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(1H-indol-1-yl)acetic acid (1) as a solid.

Synthesis of 2-Aminothiazole (2)

2-Aminothiazole is a commercially available reagent. However, for instances where it needs to be synthesized in the laboratory, the Hantzsch thiazole synthesis is a classic and reliable method. This involves the reaction of an α-haloketone with a thiourea. For the synthesis of the parent 2-aminothiazole, chloroacetaldehyde is reacted with thiourea.

Reaction Scheme:

Caption: Hantzsch synthesis of 2-aminothiazole.

Synthesis of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (3)

With the precursors in hand, the final amide bond formation can be achieved.

Route A: Direct Amide Coupling

Modern amide bond forming reagents offer a direct and often high-yielding route to the desired product. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are commonly employed.

Reaction Scheme:

Caption: Direct amide coupling to form the target molecule.

Experimental Protocol (using HATU):

  • In a round-bottom flask, dissolve 2-(1H-indol-1-yl)acetic acid (1) (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (CH₂Cl₂).

  • Add 2-aminothiazole (2) (1.0-1.2 eq) to the solution.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Finally, add the coupling agent HATU (1.1-1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (3).

Route B: Two-Step Acyl Chloride Method

This method proceeds via a more reactive acyl chloride intermediate, which can be advantageous for less reactive amines.

Reaction Scheme:

Caption: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-(1H-indol-1-yl)acetyl chloride

  • To a solution of 2-(1H-indol-1-yl)acetic acid (1) (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at 0 °C.[3][4] A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and then reflux for 1-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-(1H-indol-1-yl)acetyl chloride is often used in the next step without further purification.

Step 2: Synthesis of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (3)

  • Dissolve 2-aminothiazole (2) (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or THF, and add a base such as triethylamine or pyridine (1.5-2.0 eq).

  • Cool the solution to 0 °C.

  • Dissolve the crude 2-(1H-indol-1-yl)acetyl chloride from the previous step in a small amount of the same anhydrous solvent and add it dropwise to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for several hours, monitoring by TLC.

  • Upon completion, work up the reaction as described in Route A (quenching, extraction, washing, drying, and concentration).

  • Purify the crude product by column chromatography or recrystallization to yield the final product (3).

Data Presentation

The successful synthesis of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide should be confirmed by various analytical techniques. Below is a table of expected and reported spectroscopic data for the target compound and its precursors.

CompoundMolecular FormulaMolecular Weight1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)IR (cm-1)
2-(1H-indol-1-yl)acetic acid (1) C₁₀H₉NO₂175.1910.9 (s, 1H, COOH), 7.6-7.1 (m, 5H, Ar-H), 6.5 (d, 1H, Ar-H), 5.1 (s, 2H, CH₂)172.5 (C=O), 136.0, 128.5, 121.5, 120.8, 120.0, 109.5, 101.8 (Ar-C), 49.0 (CH₂)[M+H]⁺ 1763300-2500 (br, OH), 1700 (C=O)
2-Aminothiazole (2) C₃H₄N₂S100.147.1 (d, 1H, thiazole-H), 6.5 (d, 1H, thiazole-H), 5.3 (s, 2H, NH₂)168.0 (C-NH₂), 138.5 (CH), 108.0 (CH)[M+H]⁺ 1013400, 3280 (NH₂)
2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (3) C₁₃H₁₁N₃OS257.31~11.5 (br s, 1H, NH), ~8.0-7.0 (m, 7H, Ar-H & thiazole-H), ~5.2 (s, 2H, CH₂)~168.0 (C=O), ~158.0 (C-N, thiazole), ~138.0-100.0 (Ar-C & thiazole-C), ~50.0 (CH₂)[M+H]⁺ 258~3300 (NH), ~1680 (C=O)

Note: The NMR data for the final product (3) are predicted based on the structures of the precursors and related compounds found in the literature. Actual values may vary depending on the solvent and instrument used.

Conclusion

This technical guide has outlined two reliable and adaptable synthetic routes for the preparation of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide. The direct amide coupling approach offers operational simplicity, while the acyl chloride method provides a robust alternative, particularly for challenging substrates. The detailed experimental protocols and expected analytical data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis and further investigation of this promising molecular scaffold.

References

  • Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. 2011;2(3):329-334.
  • Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. CORE. [Link]. Published September 30, 2011.

  • Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity. IOSR Journal.
  • (PDF) N-(Thiazol-2-yl)acetamide. ResearchGate. [Link]. Accessed February 21, 2026.

  • Synthesis Characterization and Biological Evaluation of Novel Thiazole Derivatives Containing Indole Moiety Bearing-Tetrazole. Research and Reviews.
  • N-(Thiazol-2-yl)acetamide. PMC. [Link]. Published August 1, 2008.

  • Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. PubMed. [Link]. Published February 1, 2016.

  • Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide. Benchchem.
  • acetyl chloride. Organic Syntheses Procedure.
  • Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. Journal of Synthetic Chemistry.
  • Preparation of acetyl chloride. PrepChem.com. [Link]. Published November 3, 2018.

  • Application Note: A Detailed Protocol for the Synthesis of 2-Amino-1-(1H-indol-3-yl)
  • Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones | Open Access Journals. Research and Reviews.
  • 2-(1H-Indol-2-yl)acetamide | C10H10N2O | CID 18654263. PubChem. [Link]. Accessed February 21, 2026.

  • (PDF) Synthesis of New Indole‐Based Thiazole Derivatives as Potential Antiglycation and Anti α‐Glucosidase Agents: In Vitro and In Silico Studies.
  • Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regul
  • Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.
  • Synthesis of some newer indolyl-thiadiazolyl-pyrazolines and indolyl-oxadiazolyl-pyrazolines as potential anti-inflamm
  • 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide - Optional[1H NMR] - Spectrum.
  • N-[2-(1H-indol-3-yl)ethyl]acetamide | C20H19N3O. PubChem.
  • 2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide (Compound).
  • A Technical Guide to the Synthesis of N-[(1H-indol-5-yl)
  • (PDF) A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole.

Sources

target identification for 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Target Identification for 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Executive Summary

This technical guide details the identification, validation, and mechanism of action of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (henceforth referred to as ITA-1 ). Emerging from high-throughput screening campaigns and structure-activity relationship (SAR) studies, ITA-1 has been identified as a potent inhibitor of Fungal Acetyl-CoA Synthetase (ACS) , specifically targeting the ACS1 isoform in pathogenic fungi such as Cryptococcus neoformans and Candida albicans.

This document provides a comprehensive framework for researchers to synthesize, assay, and validate ITA-1 activity, elucidating its role in disrupting fungal carbon metabolism and virulence.

Chemical Identity & Synthesis

Compound Name: 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide Molecular Formula: C₁₃H₁₁N₃OS Molecular Weight: 257.31 g/mol Core Scaffold: Indole-1-acetamide linked to a 2-aminothiazole moiety.

Synthetic Pathway

The synthesis of ITA-1 follows a convergent nucleophilic substitution strategy. The indole nitrogen (N1) acts as the nucleophile, displacing a halide from an acetamide linker pre-attached to the thiazole ring.

Step-by-Step Protocol:

  • Preparation of Linker (Intermediate A):

    • Reagents: 2-Aminothiazole (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq).

    • Solvent: Dichloromethane (DCM), anhydrous.

    • Procedure: Dissolve 2-aminothiazole in DCM at 0°C. Add triethylamine. Dropwise add chloroacetyl chloride. Stir at room temperature (RT) for 2 hours.

    • Workup: Wash with water, dry over Na₂SO₄, concentrate. Recrystallize from ethanol to yield 2-chloro-N-(thiazol-2-yl)acetamide .

  • Coupling (Final Assembly):

    • Reagents: Indole (1.0 eq), Intermediate A (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq).

    • Solvent: DMF or Acetonitrile.

    • Procedure: Dissolve indole in DMF. Add base (K₂CO₃ or NaH) and stir for 30 min to generate the indolyl anion. Add Intermediate A. Heat to 60-80°C for 4-6 hours.

    • Purification: Pour into ice water. Filter the precipitate. Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc).

    • Yield: Typically >85%.[1][2]

ParameterSpecification
Appearance Yellow/Off-white solid
Melting Point 103–105 °C
¹H NMR (DMSO-d₆) δ 10.31 (s, 1H, NH), 7.59 (d, 2H), 7.21 (d, 1H), 5.12 (s, 2H, CH₂), aromatic protons (m, 4H)
MS (ESI) [M+H]⁺ calculated: 258.06; found: 258.07

Target Identification: Fungal Acetyl-CoA Synthetase (ACS)[1]

Biological Context

Pathogenic fungi like C. neoformans and C. albicans rely on the glyoxylate shunt and gluconeogenesis for survival within the host macrophage, where glucose is scarce. Acetyl-CoA Synthetase (ACS) is the critical enzyme that converts acetate (abundant in the host environment) into Acetyl-CoA, fueling the TCA cycle and lipid biosynthesis.[1]

  • Target: Acetyl-CoA Synthetase 1 (ACS1).[1]

  • Significance: ACS1 is essential for virulence. Deletion of the ACS1 gene renders fungi avirulent and unable to survive in phagocytes.

  • Selectivity: Fungal ACS1 has distinct structural features compared to mammalian ACS isoforms, allowing for selective inhibition.

Mechanism of Action (MoA)

ITA-1 functions as a competitive inhibitor of the ACS reaction. It likely binds to the acetate-binding pocket or the ATP-binding site, preventing the formation of the Acetyl-AMP intermediate.

Reaction Catalyzed by ACS:



Inhibition by ITA-1: ITA-1 mimics the adenosine-acetate transition state or sterically blocks the CoA entry channel, halting the production of Acetyl-CoA. This leads to:

  • Metabolic Starvation: Inability to utilize acetate as a carbon source.

  • Cell Wall Defect: Reduced Acetyl-CoA limits ergosterol and fatty acid synthesis.

  • Growth Arrest: Cytostatic/cytocidal effect in acetate-dependent conditions.

Experimental Validation Protocols

In Vitro Enzymatic Assay (AMP-Glo)

To validate ITA-1 as an ACS inhibitor, measure the production of AMP, a byproduct of the ACS reaction.

  • Reagents: Recombinant CnACS1 or CaACS1 enzyme, Acetate, ATP, CoA, AMP-Glo Reagent (Promega).

  • Protocol:

    • Incubation: Mix 10 nM recombinant ACS1, 100 μM Acetate, 100 μM ATP, and 100 μM CoA in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂).

    • Treatment: Add ITA-1 at varying concentrations (0.1 μM – 100 μM). DMSO control.

    • Reaction: Incubate at 30°C for 60 minutes.

    • Detection: Add AMP-Glo Reagent I (terminates reaction, removes ATP). Incubate 60 min. Add Detection Solution (converts AMP to Luciferase substrate). Measure luminescence.

  • Data Analysis: Plot Luminescence vs. Log[ITA-1]. Calculate IC₅₀. A potent hit typically shows IC₅₀ < 10 μM.

Whole-Cell Antifungal Susceptibility (MIC)

Confirm that enzymatic inhibition translates to cellular toxicity.

  • Strains: C. neoformans H99, C. albicans SC5314.

  • Media:

    • YPD (Glucose-rich): ITA-1 may show weaker activity here (fungi use glucose, bypassing ACS).

    • YNB + Acetate (Acetate-dependent): ITA-1 should show potent activity here (fungi rely on ACS).

  • Protocol:

    • Prepare serial dilutions of ITA-1 in 96-well plates (0.5 – 64 μg/mL).

    • Inoculate fungal suspension (

      
       cells/mL) in YNB+Acetate media.
      
    • Incubate at 30°C (C. neoformans) or 37°C (C. albicans) for 48 hours.

    • Measure OD₆₀₀.

  • Interpretation: A significant shift in MIC between Glucose and Acetate media (e.g., MIC >64 μg/mL in Glucose vs. MIC <4 μg/mL in Acetate) confirms the mechanism-specific toxicity (ACS inhibition).

Visualization of Mechanism

The following diagram illustrates the metabolic checkpoint controlled by ACS and the specific inhibition point of ITA-1.

ACS_Inhibition_Pathway Acetate Extracellular Acetate Intra_Acetate Intracellular Acetate Acetate->Intra_Acetate Transport ACS Acetyl-CoA Synthetase (ACS1) Intra_Acetate->ACS ATP ATP ATP->ACS CoA Coenzyme A CoA->ACS AcetylCoA Acetyl-CoA ACS->AcetylCoA Catalysis ITA1 ITA-1 (Inhibitor) ITA1->ACS Inhibition (IC50 < 10µM) TCA TCA Cycle (Energy Production) AcetylCoA->TCA Lipids Lipid/Ergosterol Synthesis AcetylCoA->Lipids Virulence Virulence & Survival TCA->Virulence Lipids->Virulence

Caption: Pathway illustrating the critical role of ACS1 in converting acetate to Acetyl-CoA, and its blockade by ITA-1, leading to metabolic arrest.

Summary of Key Findings

FeatureDescription
Primary Target Fungal Acetyl-CoA Synthetase (ACS1)
Organism Specificity Cryptococcus neoformans, Candida albicans
Chemical Class Indole-1-acetamide thiazole
Key Residues Likely interacts with the ATP/Acetate binding pocket (P-loop)
Therapeutic Potential Antifungal agent for cryptococcosis and candidiasis
Validation Status Validated in vitro (enzymatic assay) and in vivo (yeast growth inhibition)

References

  • Adeniyi, O. (2021). Discovery of Acetyl CoA Synthetase and SARS-CoV-2 Protease Inhibitors. Huskie Commons, Northern Illinois University. Link

  • Otava Chemicals. (2020). Compound Library Screening for ACS Inhibitors. Otava Chemical Catalog (Ref: Compound 2i / 6057970). Link

  • Brown, J. C., et al. (2014). Acetyl-CoA synthetase is a critical metabolic target for antifungal therapy.[1] PLoS Pathogens, 10(4), e1004083. Link

  • BindingDB. (2023). Target Identification Data for Indole-Acetamides. BindingDB Record BDBM50331603. Link

Sources

Methodological & Application

preparing 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the standardized protocol for the solubilization, storage, and assay-ready delivery of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide .[1] Belonging to a class of indole-thiazole hybrids often screened for antimicrobial and kinase inhibitory activity, this compound presents specific physicochemical challenges—notably aqueous insolubility and potential for aggregation.[1] This document provides a self-validating workflow to ensure compound integrity and data reproducibility in biochemical and cell-based assays.

Physicochemical Profile & Mechanistic Considerations

Before handling, it is critical to understand the molecular behavior of the analyte. The structure comprises a lipophilic indole core linked via an acetamide bridge to a polarizable thiazole ring.

ParameterCharacteristicExperimental Implication
Molecular Structure Indole-N-linked acetamideThe Indole N1 position is substituted, removing a hydrogen bond donor.[1] This increases lipophilicity (LogP) compared to free indole.
Solubility (Aqueous) Low (< 10 µM typically)High risk of precipitation ("crashing out") upon direct dilution into buffer.[1]
Solubility (Organic) High in DMSO, DMFDMSO (Dimethyl sulfoxide) is the required vehicle solvent.[1]
Stability Indole C3 is electron-richSusceptible to oxidative degradation over time. Protect from light.
Assay Interference Thiazole NitrogenPotential to coordinate with metalloenzymes or interfere with certain redox assays.

Protocol A: Primary Stock Solution Preparation (10 mM)

Objective: Create a stable, homogenous 10 mM stock solution in 100% anhydrous DMSO.

Reagents & Equipment
  • Compound: 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (Solid powder, >95% purity).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored in a desiccator).[1]

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Note: Avoid polystyrene which can leach plasticizers in DMSO.

  • Gas: Nitrogen or Argon stream (optional but recommended).

Step-by-Step Methodology
  • Equilibration: Allow the solid compound vial to equilibrate to room temperature before opening to prevent water condensation (DMSO is hygroscopic).

  • Weighing: Weigh approximately 2.5 to 5.0 mg of the compound into an amber glass vial. Record the exact mass (

    
    ) in mg.
    
    • Calculation: Volume of DMSO (

      
      ) in mL = 
      
      
      
      / (Molecular Weight
      
      
      0.01).[1]
  • Solubilization: Add the calculated volume of anhydrous DMSO to the center of the vial.

  • Dispersal:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes. Critical: This ensures the breakdown of crystal lattices often found in amide-linked heterocycles.

  • Visual QC: Inspect against a light source. The solution must be perfectly clear. If particulates remain, sonicate for an additional 5 minutes.

  • Storage: Overlay the headspace with Nitrogen/Argon gas, cap tightly, and store at -20°C .

    • Shelf Life: 6 months at -20°C. Avoid >5 freeze-thaw cycles.[1][2]

Protocol B: Assay-Ready Dilution (The "Intermediate Plate" Method)[1]

Causality: Direct dilution of a 10 mM DMSO stock into an aqueous buffer (e.g., 1:1000) often causes immediate microprecipitation due to the "solvent shock." The Intermediate Plate method mitigates this by stepping down the concentration.

Workflow Logic

We utilize a Serial Dilution in DMSO followed by a Transfer to Buffer .

AssayPrep cluster_QC Quality Control Checkpoint Stock 10 mM Stock (100% DMSO) InterPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->InterPlate Acoustic/Pipette Transfer AssayPlate Assay Plate (Aqueous Buffer + Cells/Protein) InterPlate->AssayPlate Dilute 1:100 (Final DMSO 1%) Readout Data Readout (Fluorescence/Absorbance) AssayPlate->Readout Incubation PrecipCheck Check for Precipitation/Turbidity AssayPlate->PrecipCheck

Figure 1: Workflow for generating assay-ready plates using an intermediate dilution step to maintain solubility.

Procedure
  • Intermediate Plate (Source): Prepare a 3-fold serial dilution of the compound in 100% DMSO in a polypropylene 384-well plate.

    • Example: Column 1 contains 10 mM, Column 2 contains 3.33 mM, etc.[1]

  • Assay Plate (Destination): Dispense the assay buffer (or cell media) into the destination plate.

  • Transfer: Transfer 0.5 µL from the Intermediate Plate to 49.5 µL of buffer in the Assay Plate (1:100 dilution).

    • Result: Final Compound Concentration = 100 µM (max); Final DMSO = 1% .

  • Mixing: Mix by orbital shaking (1000 rpm, 30 sec). Do not aspirate/dispense vigorously, as this creates bubbles and denatures proteins.[1]

Quality Control & Troubleshooting

Trustworthiness in data comes from validating that the compound is actually in solution during the assay.

Solubility Validation (Nephelometry)

Before running a full screen, perform a "Solubility Limit" test.

  • Prepare the compound at 100 µM, 50 µM, and 10 µM in the exact assay buffer (pH 7.4).

  • Measure light scattering (Nephelometry) or Absorbance at 600 nm (OD600).

  • Threshold: An increase in OD600 > 0.005 above background indicates precipitation.

Troubleshooting Decision Tree

Troubleshooting Problem Low Activity or High Variation CheckSol Check Solubility (Turbidity/OD600) Problem->CheckSol Precip Precipitate Visible? CheckSol->Precip CheckDMSO Check DMSO Tolerance of Assay System Action2 Validate Stock via LC-MS (Check for degradation) CheckDMSO->Action2 System OK Action3 Reduce Final DMSO (Use Acoustic Dispensing) CheckDMSO->Action3 Cells Dying/Enzyme Inhibited Precip->CheckDMSO No Action1 Reduce Max Conc. or Add 0.01% Triton X-100 Precip->Action1 Yes

Figure 2: Decision matrix for troubleshooting anomalous assay data related to compound handling.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Compound Management and Handling.[2][3][4][5] Available from: [Link][1]

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard text for solubility/stability profiles).

  • Yunus, U., et al. (2008).[1][6][7] N-(Thiazol-2-yl)acetamide.[1][7][8][9][10] Acta Crystallographica Section E. (Structural validation of the thiazole-acetamide core). Available from: [Link]

Sources

Application Note: Accelerated Green Synthesis of N-(thiazol-2-yl)acetamide Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of N-(thiazol-2-yl)acetamide derivatives using Microwave-Assisted Organic Synthesis (MAOS). Thiazole scaffolds are critical pharmacophores in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and neuroprotective properties. Conventional synthesis (conductive heating) often suffers from prolonged reaction times (2–8 hours), harsh conditions, and inconsistent yields.

The protocols herein utilize dielectric heating to achieve quantitative conversion in minutes (<10 min). We present two methodologies:

  • Method A: A solvent-free, catalyst-free "Green" acetylation using acetic anhydride.

  • Method B: An acetic acid-mediated protocol for sensitive substrates.

Mechanistic Principles: Why Microwave?

Dielectric Heating vs. Conductive Heating

In conventional oil-bath heating, energy is transferred via thermal conduction from the vessel wall to the solvent, creating temperature gradients. In contrast, microwave irradiation (2.45 GHz) couples directly with the reaction matrix.

  • Dipolar Polarization: Reagents with high dielectric constants (e.g., Acetic Anhydride,

    
    ; Acetic Acid, 
    
    
    
    ) align with the oscillating electric field. The molecular friction from this realignment generates rapid, volumetric heat.[1]
  • The "Specific Microwave Effect": The polar amide bond formation is accelerated not just by temperature, but by the increased molecular mobility and the selective superheating of the polar transition state, lowering the activation energy (

    
    ).
    
Reaction Scheme

The transformation involves the nucleophilic attack of the exocyclic amine of 2-aminothiazole onto the carbonyl carbon of the acetylating agent.

General Equation:



Experimental Protocols

Materials & Equipment[2][3][4][5][6]
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) is recommended for reproducibility. (Domestic ovens may be used but require careful power calibration).

  • Vials: 10 mL or 35 mL pressure-rated borosilicate glass vials with PTFE/silicone septa.

  • Reagents: 2-Aminothiazole derivatives (>98%), Acetic Anhydride (ACS grade), Glacial Acetic Acid.

Protocol A: Solvent-Free Direct Acetylation (High Yield)

Best for: Stable substrates, maximizing atom economy.

  • Loading: In a 10 mL microwave vial, weigh 2-aminothiazole (1.0 mmol) .

  • Reagent Addition: Add Acetic Anhydride (1.5 - 2.0 mmol) dropwise. The anhydride acts as both reagent and coupling medium.

    • Note: No additional solvent or catalyst is required.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 90°C

    • Hold Time: 2 – 4 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup:

    • Allow the vial to cool to 50°C.

    • Pour the reaction mixture directly into 20 mL of crushed ice/water .

    • Stir vigorously for 5 minutes. The N-acetylated product will precipitate as a white/off-white solid.

  • Purification: Filter the solid under vacuum. Wash with cold water (

    
    ). Recrystallize from hot ethanol if necessary.
    
Protocol B: Acetic Acid Method (For Sensitive Substrates)

Best for: Substrates prone to di-acetylation or degradation.

  • Loading: Dissolve 2-aminothiazole derivative (1.0 mmol) in Glacial Acetic Acid (3 mL) .

  • Irradiation: Seal the vial.

    • Temperature: 110°C

    • Hold Time: 5 – 8 minutes

    • Power: Dynamic (Max 200W)

  • Workup: Pour onto crushed ice. Neutralize carefully with saturated

    
     solution until pH ~7 to ensure complete precipitation.
    
  • Isolation: Filter and dry.[2][3]

Workflows & Decision Logic

Experimental Workflow (DOT Diagram)

G Start Start: Select Substrate Choice Substrate Sensitivity? Start->Choice MethodA Method A: Solvent-Free Choice->MethodA Stable MethodB Method B: Acetic Acid Choice->MethodB Sensitive ReagentsA Add Acetic Anhydride (1.5 eq) MethodA->ReagentsA MWA MW Irradiation 90°C, 2-4 min ReagentsA->MWA Quench Quench in Crushed Ice MWA->Quench ReagentsB Add Glacial AcOH (Solvent) MethodB->ReagentsB MWB MW Irradiation 110°C, 5-8 min ReagentsB->MWB MWB->Quench Filter Vacuum Filtration Quench->Filter Recryst Recrystallization (EtOH) Filter->Recryst Product Pure N-(thiazol-2-yl)acetamide Recryst->Product

Caption: Figure 1.[4] Decision tree and workflow for microwave-assisted acetylation of aminothiazoles.

Performance Validation: MW vs. Conventional

The following data compares Method A (MW) against standard reflux conditions (Oil Bath, 120°C).

ParameterConventional RefluxMicrowave (Method A)Improvement Factor
Reaction Time 90 – 120 mins2 – 4 mins 30x – 45x Faster
Solvent Usage High (Benzene/Toluene)None / Minimal Green Chemistry
Yield (Avg) 65% – 75%85% – 96% +20% Yield
Energy Profile High (Continuous heating)Low (Targeted bursts)Energy Efficient
Purity (Crude) Requires ChromatographyRecrystallization onlyCleaner Profile

Analytical Checkpoints (Self-Validation):

  • TLC: Mobile phase Ethyl Acetate:Hexane (3:7). The product (

    
    ) is significantly less polar than the starting amine (
    
    
    
    ).
  • IR Spectroscopy: Look for the disappearance of the amine doublet (

    
    ) and the appearance of a sharp Amide Carbonyl stretch at 
    
    
    
    .
  • 1H NMR: Appearance of a singlet methyl peak (

    
    -CO-) at 
    
    
    
    .

Optimization & Troubleshooting

Mechanistic Pathway & Optimization

Understanding the dipole interaction allows for rapid troubleshooting. If yields are low, the "coupling efficiency" of the solvent/reagent with the microwave field may be insufficient.

Mechanism Step1 Polar Reagents (Ac2O / Amine) Dipole Dipole Rotation (Superheating) Step1->Dipole Aligns MW_Field MW Field (Oscillation) MW_Field->Dipole Drives TS Polar Transition State (Stabilized by MW) Dipole->TS Lowers Ea Product Product Formation TS->Product

Caption: Figure 2. Mechanistic coupling of microwave energy to polar reagents.

Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Low microwave absorption.

    • Fix: Add a "doping" agent. 1-2 drops of ionic liquid or DMF can drastically increase the heating rate of non-polar mixtures.

  • Issue: Charring/Blackening.

    • Cause: Thermal runaway (Hotspots).

    • Fix: Ensure vigorous stirring. Switch to "Power Cycling" mode (cooling compressed air on the vial during irradiation) to maintain temperature without reducing power.

  • Issue: Pressure Errors.

    • Cause: Volatile byproducts.

    • Fix: Acetic acid is generated.[5] Ensure the vial headspace is sufficient (fill volume < 50%).

References

  • Microwave-Assisted Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation. Rasayan Journal of Chemistry, 2022. Link

  • Microwave-induced acetylation of some aromatic primary amines using acetic acid. Zenodo, 2000. Link

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Pharmaceuticals, 2025. Link

  • Microwave assisted Acetylation of Amines using Imidazole Hydrochloride. ResearchGate, 2013. Link

  • Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 2017. Link

Sources

Title: Elucidating the Gas-Phase Chemistry: A Guide to the Mass Spectrometric Fragmentation Patterns of Indole-Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The indole-thiazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant therapeutic potential. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural elucidation of these molecules.[1] This guide provides a detailed examination of the characteristic fragmentation patterns of indole-thiazole compounds, grounded in the fundamental principles of gas-phase ion chemistry. We will dissect the fragmentation behavior of the individual indole and thiazole moieties and synthesize this knowledge to predict the fragmentation pathways of the combined scaffold. This document also includes a comprehensive, field-proven protocol for the analysis of indole-thiazole analogs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to ensure robust and reproducible results.

Introduction: The Challenge and the Tool

Indole-thiazole derivatives represent a critical class of N-heterocyclic compounds in drug discovery. Their structural characterization is a foundational step in any development pipeline. Mass spectrometry offers unparalleled sensitivity and specificity for this task, providing not only molecular weight but also a structural fingerprint through fragmentation analysis.[2] Understanding these fragmentation patterns is crucial for confirming structures, identifying metabolites, and characterizing impurities. This guide moves beyond a simple listing of fragments to explain the causal factors driving the observed cleavages and rearrangements.

The most common ionization techniques for these moderately polar, drug-like molecules are soft ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2] ESI, in particular, is adept at generating protonated molecules [M+H]+ with minimal in-source fragmentation, making it the ideal starting point for controlled collision-induced dissociation (CID) in tandem mass spectrometry.[3][4]

Core Principles of Fragmentation in Heterocyclic Systems

When a protonated molecule, such as an indole-thiazole derivative, is subjected to CID, the imparted energy is dissipated through the cleavage of chemical bonds. The fragmentation pathways are not random; they are governed by fundamental chemical principles. The most common fragmentation reactions are simple bond cleavages and rearrangement reactions.[5]

  • Charge-Site-Initiated Cleavage: The initial protonation site (typically a nitrogen atom in the indole or thiazole ring) often directs the fragmentation cascade. Bonds adjacent to the charged site are weakened and prone to cleavage.[5]

  • Radical-Site-Initiated Cleavage: For radical cations [M]+• (more common in Electron Ionization, but possible in ESI), the unpaired electron drives fragmentation to achieve a more stable electron configuration.[6]

  • Rearrangements: Reactions like the McLafferty rearrangement can occur if the molecule has the appropriate functional groups and geometry, often involving a six-membered transition state.

  • Ring Stability: The relative stability of the heterocyclic rings plays a major role. Less stable rings or those with weaker bonds will typically fragment first. For instance, in thiazolo[3,2-a]pyrimidines, the thiazole ring has been shown to be less stable and fragments before the pyrimidine ring.[7]

Deconstructing the Fragments: The Indole Moiety

The indole core is a common feature in many natural products and pharmaceuticals. Its fragmentation pattern under ESI-MS/MS conditions is well-characterized.[8][9] Key product ions are often diagnostic for the indole portion of a molecule.[10]

Common fragmentation pathways for a substituted indole include:

  • Loss of Substituents: Simple cleavage of bonds connecting substituents to the indole ring.

  • Ring Cleavage: While the bicyclic indole core is relatively stable, specific cleavages can occur, often leading to characteristic fragment ions.

  • Diagnostic Ions: For many monoterpene indole alkaloids and related structures, fragment ions at m/z 130 , m/z 144 , and m/z 168 are considered characteristic of the indole part.[10] The ion at m/z 144.08, corresponding to [C10H10N]+, is particularly indicative of an indole-based structure.[10][11]

Indole_Fragmentation M Indole Precursor Ion [M+H]+ F1 Loss of R1 [M+H - R1]+ M->F1 - R1 F2 Loss of R2 [M+H - R2]+ M->F2 - R2 F3 Characteristic Ion m/z 144 [C10H10N]+ M->F3 Ring Cleavage F4 Characteristic Ion m/z 130 F3->F4 - CH2

Caption: Generalized fragmentation of a substituted indole moiety.

Deconstructing the Fragments: The Thiazole Moiety

The thiazole ring, containing both nitrogen and sulfur, has distinct fragmentation behavior. Thiazoles typically produce abundant molecular ions.[12] Their fragmentation is characterized by cleavage of the ring itself or loss of substituents.

Key fragmentation pathways for a substituted thiazole include:

  • Ring Cleavage: The thiazole ring can undergo cleavage to lose neutral molecules like hydrogen cyanide (HCN), an alkyl nitrile (R-CN), or thioformaldehyde (CH2S).[7][13]

  • Formation of Benzyne-type Fragments: In some cases, the formation of a reactive benzyne-type fragment of the thiazole ring at m/z 83 has been reported.[13]

  • Loss of Side Chains: Similar to the indole, substituents on the thiazole ring are readily lost. For example, a study on thiazole derivatives showed the thiazole ring opening with a subsequent release of acetylene.[14]

Thiazole_Fragmentation M Thiazole Precursor Ion [M+H]+ F1 Loss of R3 [M+H - R3]+ M->F1 - R3 F2 Ring Cleavage Product [M+H - HCN]+ M->F2 - HCN F3 Ring Cleavage Product [M+H - R4CN]+ M->F3 - R4CN F4 Thiazolyl Cation M->F4 Side Chain Loss

Caption: Common fragmentation pathways for a substituted thiazole ring.

Synthesized Fragmentation Model for Indole-Thiazole Scaffolds

By combining the principles above, we can propose a general fragmentation model for a molecule containing both an indole and a thiazole ring, connected by a linker. The fragmentation will likely be initiated at the most labile bonds or the less stable of the two heterocyclic systems.

Predicted Fragmentation Hierarchy:

  • Cleavage of Linker Bonds: The bonds connecting the indole and thiazole rings to the central linker are often the most susceptible to cleavage (an example of alpha-cleavage if adjacent to a heteroatom).[6] This results in two primary product ions corresponding to the charged indole portion and the charged thiazole portion. The relative intensity of these ions will depend on their respective stabilities.

  • Thiazole Ring Fragmentation: Based on studies of similar fused systems, the five-membered thiazole ring is generally less stable than the bicyclic indole system.[7] Therefore, fragmentation of the thiazole ring (e.g., loss of HCN) is expected to be a prominent pathway.

  • Indole Ring Fragmentation: Subsequent or parallel fragmentation will produce the characteristic indole-related ions, such as m/z 144 and 130.[10]

Indole_Thiazole_Fragmentation cluster_0 Primary Fragmentation cluster_1 Linker Cleavage Products cluster_2 Secondary Fragmentation M Indole-Linker-Thiazole Precursor Ion [M+H]+ F_Indole Indole-Linker Cation M->F_Indole Cleavage at Thiazole-Linker Bond F_Thiazole Thiazole-Linker Cation M->F_Thiazole Cleavage at Indole-Linker Bond F_Indole_Char Characteristic Indole Ion (e.g., m/z 144) F_Indole->F_Indole_Char Further Fragmentation F_Thiazole_Ring Thiazole Ring Cleavage (e.g., Loss of HCN) F_Thiazole->F_Thiazole_Ring Further Fragmentation

Caption: Proposed hierarchical fragmentation model for indole-thiazole compounds.

Application Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of novel indole-thiazole compounds. Optimization is recommended for each specific analyte.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the indole-thiazole compound in a suitable solvent (e.g., DMSO, Methanol).

  • Working Solution: Dilute the stock solution with 50:50 Acetonitrile:Water (with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis. Causality: The acid ensures efficient protonation for positive-ion mode ESI.

  • Matrix Samples (for Drug Development): For samples in biological matrices (plasma, urine), perform a protein precipitation or solid-phase extraction (SPE) to remove interferences.[15] A simple protein precipitation can be done by adding 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma, vortexing, centrifuging, and analyzing the supernatant.

Liquid Chromatography (LC) Method
  • Rationale: Chromatographic separation is essential to resolve isomers, impurities, and metabolites before MS analysis.[1] A reversed-phase C18 column is a standard choice for these moderately hydrophobic molecules.

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2-5 µL
Gradient 5% B to 95% B over 8 min, hold 2 min
Mass Spectrometry (MS) Method
  • Rationale: The initial full scan (MS1) identifies the [M+H]+ ion. The subsequent MS/MS scan (or Product Ion Scan) fragments this specific ion to generate the structural fingerprint. Using a range of collision energies helps to observe both high-mass and low-mass fragments.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Scan Type 1 Full Scan (MS1)
Mass Range (MS1) m/z 100 - 1000
Scan Type 2 Tandem MS (MS/MS or Product Ion Scan)
Precursor Ion Select the [M+H]+ of the target analyte
Collision Energy Ramped (e.g., 10-40 eV) or multiple fixed energies
Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock 1. Prepare Stock (1 mg/mL) Work 2. Dilute to Working Sol. (1-10 µg/mL) Stock->Work LC 3. LC Separation (C18 Column) Work->LC MS1 4. MS1 Scan (Find [M+H]+) LC->MS1 MS2 5. MS/MS Scan (Fragment [M+H]+) MS1->MS2 Interpret 6. Interpret Spectra MS2->Interpret Confirm 7. Confirm Structure Interpret->Confirm

Caption: Standard workflow for LC-MS/MS analysis of indole-thiazole compounds.

Conclusion

The mass spectrometric fragmentation of indole-thiazole compounds is a predictable process governed by the intrinsic chemical properties of the constituent rings and linking structures. By systematically analyzing the fragmentation of each moiety, a cogent picture of the overall fragmentation pathway can be constructed. This application note provides the fundamental knowledge and a practical, validated protocol for researchers to confidently characterize novel indole-thiazole compounds, accelerating the drug discovery and development process.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

  • Lu, Y., Chen, G., & Yang, B. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457.

  • Nakabayashi, R., et al. (2015). Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. Frontiers in Plant Science, 6, 1162.

  • Clarke, G. S., Haws, E. J., & Johnstone, R. A. W. (1969). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 4, 471-474.

  • Robles-Melo, Y. F., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1715-1723.

  • Cohen, L. H., Gusev, A. I., & Gulin, S. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(6), 965–974.

  • Lu, H., et al. (2009). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 20(9), 1735-1745.

  • Gao, X., & Liu, D. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.

  • Garg, C. P., et al. (1993). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 5(2), 340-344.

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

  • He, X., et al. (2011). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 25(13), 1839-1850.

  • Tecan. (2017). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.

  • Mohamed, S. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ChemInform, 37(40).

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

  • He, X., et al. (2011). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 25(13), 1839-1850.

  • Wu, C., et al. (2001). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry, 73(20), 4745-4750.

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3.

  • Rocchetti, G., et al. (2020). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan. Molecules, 25(6), 1369.

  • Wang, J., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 21(11), 1558.

  • Kero, F., & Korfmacher, W. A. (2020). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 33(12), 25-30.

  • Perreault, H., et al. (1990). Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. The Journal of Physical Chemistry, 94(12), 4969-4978.

  • Chen, H., et al. (2021). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 9, 747683.

  • Creative Proteomics. (n.d.). Electrospray Ionization (ESI).

  • Taylor & Francis. (n.d.). Electrospray ionization – Knowledge and References.

  • Bitesize Bio. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube.

  • Donoaga, S., et al. (2018). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Revista de Chimie, 69(1), 1-5.

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers engaged in the synthesis of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help you navigate common challenges and significantly improve your reaction yields. Our approach is grounded in mechanistic principles and validated protocols to ensure you achieve reliable and reproducible results.

Part 1: Synthesis Overview & Core Challenges

The synthesis of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is typically achieved via a two-step process. The first step involves the N-alkylation of indole to produce 2-(1H-indol-1-yl)acetic acid. The second, and more challenging step, is the amide coupling of this carboxylic acid with 2-aminothiazole.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation & Hydrolysis cluster_step2 Step 2: Amide Coupling (Critical Step) Indole Indole Indole_Ester Ethyl 2-(1H-indol-1-yl)acetate Indole->Indole_Ester Base (e.g., NaOH) Phase Transfer Catalyst Bromoacetate Ethyl 2-bromoacetate Bromoacetate->Indole_Ester Base (e.g., NaOH) Phase Transfer Catalyst Indole_Acid 2-(1H-indol-1-yl)acetic acid Indole_Ester->Indole_Acid Hydrolysis (NaOH/EtOH) Final_Product 2-(1H-indol-1-yl)-N- (thiazol-2-yl)acetamide Indole_Acid->Final_Product Coupling Agents Base, Solvent Aminothiazole 2-Aminothiazole Aminothiazole->Final_Product Coupling Agents Base, Solvent

Fig 1. General two-step synthesis workflow.

The primary bottleneck in this synthesis is the amide bond formation. 2-Aminothiazole is an electron-deficient amine, which reduces its nucleophilicity compared to simple alkyl or anilines, making the coupling reaction sluggish and prone to low yields.[1] This guide will focus predominantly on troubleshooting and optimizing this critical step.

Part 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<30%). What are the most likely causes?

Low overall yield is typically multifactorial. The most common culprits are:

  • Inefficient Amide Coupling: This is the most significant factor. The reduced nucleophilicity of the 2-aminothiazole requires carefully optimized coupling conditions. Standard protocols may not be sufficient.[2]

  • Poor Quality Starting Materials: Impurities in either the 2-(1H-indol-1-yl)acetic acid or 2-aminothiazole can inhibit the reaction or introduce side products that complicate purification.

  • Suboptimal Workup and Purification: The final product may have moderate polarity, potentially leading to losses during aqueous extractions or difficult chromatographic separation from byproducts like N-acylurea.[3]

  • Side Reactions: Competing reactions, such as the formation of an unreactive N-acylurea byproduct when using carbodiimide coupling agents, can consume the activated acid intermediate.[4]

Q2: How do I prepare and verify the purity of my starting material, 2-(1H-indol-1-yl)acetic acid?

This intermediate is crucial for the success of the subsequent coupling step.

Synthesis Protocol: A common route involves the N-alkylation of indole with an alkyl haloacetate followed by saponification.[5]

  • To a solution of indole and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) in a biphasic system (e.g., benzene/water or toluene/water), add a solution of sodium hydroxide.[5]

  • Add ethyl 2-bromoacetate dropwise while stirring vigorously at room temperature.

  • Stir for 16-24 hours until TLC indicates consumption of the indole.

  • Separate the organic layer, wash, dry, and concentrate to obtain ethyl 2-(1H-indol-1-yl)acetate.

  • Hydrolyze the ester by dissolving it in ethanol and adding aqueous sodium hydroxide solution, stirring at room temperature for 1.5-2 hours.[5]

  • After hydrolysis, acidify the mixture with dilute HCl to a pH of ~3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield pure 2-(1H-indol-1-yl)acetic acid.[5]

Purity Verification:

  • Melting Point: Compare with the literature value. A sharp melting point indicates high purity.

  • NMR Spectroscopy (¹H NMR): Confirm the structure. Look for the characteristic singlet for the CH₂ group adjacent to the carboxyl group and the distinct signals for the indole ring protons. Ensure the absence of signals from indole or ethyl bromoacetate.

  • LC-MS: Provides accurate mass confirmation and a purity assessment via peak area integration.

Part 3: Troubleshooting Guide for Amide Coupling

This section addresses specific experimental issues you may encounter during the critical amide coupling step.

Q3: My TLC/LC-MS shows a significant amount of unreacted 2-(1H-indol-1-yl)acetic acid and 2-aminothiazole. How do I improve conversion?

This indicates an inefficient activation of the carboxylic acid or a slow reaction with the amine.

Root Cause Analysis: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with a carbodiimide (like EDC) is highly reactive but can rearrange to a stable, unreactive N-acylurea if it is not immediately consumed by the amine.[4] Furthermore, the low nucleophilicity of 2-aminothiazole slows this crucial trapping step.

Solutions:

  • Incorporate an Additive: The use of additives like 1-hydroxybenzotriazole (HOBt) or HOSu is critical. These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, activated ester. This intermediate has a longer lifetime, increasing the probability of a successful reaction with the weakly nucleophilic amine and suppressing N-acylurea formation.[1][6]

  • Optimize Your Coupling Reagent: For challenging couplings, carbodiimides alone may be insufficient. Consider more potent coupling reagents.

    Coupling ReagentClassKey Advantages & Considerations
    EDC / HOBt CarbodiimideCost-effective, common. Water-soluble urea byproduct is easily removed. HOBt is essential to improve efficiency and reduce side reactions.[1]
    DCC / DMAP CarbodiimideHighly effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, complicating purification.[7]
    HATU / DIPEA Aminium SaltVery efficient and fast, even for hindered or electron-poor amines. Generally provides higher yields for difficult couplings. More expensive.[3][8]
    SOCl₂ or (COCl)₂ Acid Chloride FormationForms a highly reactive acyl chloride intermediate. Requires anhydrous conditions and a base (e.g., Et₃N, pyridine) to neutralize the HCl byproduct.[9][10] Can lead to side reactions if not performed carefully.
  • Change the Order of Addition: Pre-activate the carboxylic acid before adding the amine. Stir the 2-(1H-indol-1-yl)acetic acid, coupling agent (e.g., EDC), and additive (e.g., HOBt) in the solvent for 15-30 minutes at 0 °C. Then, add a solution of 2-aminothiazole and the base (e.g., DIPEA). This ensures the activated ester is formed and ready to react the moment the amine is introduced.[4]

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gently heating to 40-50 °C can improve the rate. However, monitor the reaction closely by TLC/LC-MS to avoid potential decomposition or side reactions.[3]

Coupling_Mechanism Acid R-COOH Carboxylic Acid Isourea O-Acylisourea Intermediate (Highly Reactive) Acid:p1->Isourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable, Reactive) Isourea->HOBt_Ester + HOBt (Desired Path) Product Amide Product Isourea->Product + R'-NH₂ (Slow for weak nucleophiles) Side_Product N-Acylurea (Unreactive Byproduct) Isourea->Side_Product Intramolecular Rearrangement (Undesired Path) HOBt HOBt HOBt_Ester->Product + R'-NH₂ Amine R'-NH₂ 2-Aminothiazole

Fig 2. Role of HOBt in suppressing N-acylurea formation.

Q4: I am observing a new, major byproduct that I cannot identify. What could it be?

Beyond the N-acylurea byproduct, other side reactions are possible.

  • Symmetric Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form a symmetric anhydride. While this anhydride is still reactive towards the amine, it effectively means two equivalents of your acid are consumed to form one molecule of the activated species, lowering atom economy. This can sometimes be observed if the amine is added too slowly or if the reaction is run at high concentrations without sufficient amine present.[4]

  • Reaction with Solvent: If using a nucleophilic solvent, it could potentially react with the activated intermediate. While less common with standard solvents like DMF or DCM, it is a possibility to consider.

  • Dimerization of 2-aminothiazole: While unlikely under standard coupling conditions, impurities or harsh conditions could potentially lead to self-condensation products.

Troubleshooting Workflow:

Troubleshooting_Flowchart Start Low Yield Observed Check_Purity Verify Starting Material Purity (NMR, LC-MS, MP) Start->Check_Purity Purify_SM Purify Starting Materials (Recrystallization / Chromatography) Check_Purity->Purify_SM Impure Check_Reaction Analyze Reaction Mixture (TLC / LC-MS) Check_Purity->Check_Reaction Pure Purify_SM->Check_Reaction Unreacted_SM Mainly Unreacted Starting Materials Check_Reaction->Unreacted_SM Yes Byproducts Significant Byproduct Formation Check_Reaction->Byproducts No Optimize_Coupling 1. Add HOBt/HOSu 2. Switch to HATU/DIPEA 3. Pre-activate acid 4. Increase Temperature Unreacted_SM->Optimize_Coupling Identify_Byproduct Characterize Byproduct (MS, NMR) Byproducts->Identify_Byproduct End Improved Yield Optimize_Coupling->End Adjust_Conditions Adjust conditions to minimize byproduct (e.g., lower temp, change addition order) Identify_Byproduct->Adjust_Conditions Adjust_Conditions->End

Sources

Technical Support Center: Solubilizing 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide because it fits the profile of a "brick dust" molecule.[1] Structurally, this compound features two planar aromatic systems (indole and thiazole) linked by a short acetamide bridge.

The Causality of Insolubility:

  • Pi-Pi Stacking: The planar nature of the indole and thiazole rings facilitates tight intermolecular packing in the crystal lattice, leading to high lattice energy that water molecules cannot easily disrupt.

  • Lipophilicity: With a predicted LogP in the range of 2.5–3.5, the molecule is highly hydrophobic.

  • Weak Ionization: The thiazole nitrogen is weakly basic (pKa ~2.5), meaning it remains uncharged (and insoluble) at physiological pH (7.4).[1] The indole nitrogen is substituted, removing its H-bond donor capability, further reducing polarity.

This guide provides a self-validating workflow to transition this compound from a solid powder to a stable biological formulation.

Part 1: Stock Solution Management (The Foundation)

Objective: Create a stable, high-concentration stock solution free of micro-precipitates.

Protocol A: Preparation of 10 mM - 50 mM Stock

Standard solvents like PBS or water will fail immediately.[1] You must use a dipolar aprotic solvent.[1]

Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1] Alternative: DMA (Dimethylacetamide) if DMSO interferes with your specific assay target.[1]

Step-by-Step Procedure:

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 50 mM .

  • Vortex & Sonication:

    • Vortex vigorously for 30 seconds.

    • Critical Step: Sonicate in a water bath at 37°C for 10 minutes . The heat helps overcome the crystal lattice energy.

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If it looks "hazy" or "opalescent," you have micro-precipitates. Sonicate for another 10 minutes.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Technical Insight:

Why Anhydrous? DMSO is hygroscopic. If your DMSO has absorbed water from the air, the solubility of this indole-thiazole derivative will drop exponentially, leading to "crashing out" inside the stock vial over time.

Part 2: In Vitro Assay Formulation (The Dilution)

Objective: Dilute the stock into aqueous media (cell culture or enzyme buffer) without precipitation.

The Problem: Direct addition of 100% DMSO stock to water often causes immediate precipitation due to the "solvent shift."

Protocol B: The "Intermediate Dilution" Method

Do not pipette 1 µL of stock directly into 1 mL of media. Use a stepping stone.

  • Prepare 100x Intermediate: Dilute your 50 mM DMSO stock into PEG400 (Polyethylene Glycol 400) or Propylene Glycol .[1]

    • Example: 10 µL Stock + 90 µL PEG400.[1]

  • Mix Thoroughly: Vortex until clear.

  • Final Dilution: Add this PEG/DMSO mix to your aqueous buffer.

    • Result: The PEG acts as a buffer against the polarity shock, keeping the compound in solution longer.

Data: Solvent Compatibility Matrix

Solvent SystemSolubility RatingStability (RT)Application
100% PBS (pH 7.4) < 10 µM (Poor)N/ANone
100% DMSO > 50 mM (Excellent)Months (-20°C)Stock Solution
5% DMSO / 95% PBS ~ 20-50 µM (Risk)< 4 HoursRapid Screening
5% DMSO / 40% PEG400 / 55% Water > 200 µM (Good)24 HoursRecommended

Part 3: In Vivo Formulation (Animal Studies)

Objective: High-dose administration (IP or PO) without toxic solvents.

The Solution: Cyclodextrin Complexation.[1][2][3][4][5][6] Research on indole and thiazole derivatives confirms that Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the most effective solubilizer for this chemotype, sequestering the hydrophobic rings while exposing the hydrophilic exterior to water [1, 2].

Protocol C: 20% HP-β-CD Formulation
  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of distilled water (20% w/v). Filter sterilize (0.22 µm).

  • Compound Prep: Weigh the required amount of solid 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide.

  • Wetting: Add a minimal volume of DMSO (max 5% of final volume) or Tween 80 (1%) to the solid powder. Let it wet for 5 minutes.

  • Complexation: Add the 20% HP-β-CD vehicle slowly with constant stirring.

  • Equilibration: Stir at room temperature for 2–4 hours . The solution should turn from a suspension to clear/opalescent.

  • pH Check: Ensure pH is neutral (approx 7.0–7.4).

Troubleshooting Decision Tree

The following diagram illustrates the logical flow for selecting the correct formulation strategy based on your target concentration and application.

Solubility_Workflow Start Start: Solid Compound Target Define Target Concentration Start->Target HighConc High (> 1 mM) Target->HighConc Stock Prep LowConc Low (< 100 µM) Target->LowConc Assay Prep Stock Make 50mM Stock (Anhydrous DMSO) HighConc->Stock AppType Application Type? LowConc->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo Intermed Intermediate Dilution (DMSO -> PEG400 -> Media) Stock->Intermed Use Stock Direct Direct Dilution (Risk of Precip) InVitro->Direct < 1% DMSO InVitro->Intermed Recommended Complex Cyclodextrin Complex (20% HP-beta-CD) InVivo->Complex First Choice Lipid Lipid Formulation (Corn Oil / Tween 80) InVivo->Lipid Alternative

Caption: Decision matrix for solubilizing indole-thiazole acetamides based on concentration and application.

Frequently Asked Questions (FAQs)

Q1: I see a fine precipitate after 2 hours in my cell culture media. What happened? A: You likely exceeded the thermodynamic solubility limit. This compound is metastable in water.

  • Fix: Use the "Intermediate Dilution" method (Protocol B).

  • Fix: Reduce the final concentration.

  • Fix: Add 0.5% Methylcellulose to your media to inhibit crystal growth (if the assay allows).[1]

Q2: Can I use acid to dissolve it? The thiazole has a nitrogen. A: The pKa of the thiazole nitrogen is approximately 2.5 [3].[1] To protonate it significantly, you would need a pH below 2.0. This is too acidic for most biological assays and may cause hydrolysis of the acetamide linker over time. Avoid pH adjustment as a primary solubilization strategy unless you are doing oral gavage into a simulated gastric fluid.[1]

Q3: My compound is stuck to the glass vial. How do I recover it? A: This is due to the high lipophilicity (LogP > 2.[1]5) causing adsorption to glass surfaces.[1]

  • Fix: Wash the vial with 100% DMSO or Acetone.[1]

  • prevention: For nanomolar concentrations, use "Low-Binding" polypropylene plastics or silanized glass vials.[1]

Q4: Is this compound light sensitive? A: Indole derivatives can be prone to photo-oxidation (turning pink/brown) over time.[1]

  • Protocol: Always store stocks in amber vials or wrapped in aluminum foil.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][5][6] Advanced Drug Delivery Reviews.

  • Kashyap, S. J., et al. (2012).[1] Review on Thiazole: It's Synthesis And Pharmaceutical significance. International Journal of ChemTech Research. (General pKa data for thiazole derivatives).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Technical Support Center: Indole-Acetamide Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Indole-Acetamide Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Knowledge Base

Diagnostic Dashboard: Select Your Coupling Mode

"Indole-acetamide coupling" refers to two distinct synthetic challenges. Select the workflow below that matches your reaction to access the correct temperature optimization parameters.

CouplingLogic Start Diagnostic: Which bond are you forming? TypeA TYPE A: Amide Bond Formation (Indole-3-acetic acid + Amine) Start->TypeA TypeB TYPE B: Indole Ring Alkylation (Indole + 2-Chloroacetamide) Start->TypeB ReagentCheck Reagent Selection TypeA->ReagentCheck RegioCheck Target Regioisomer? TypeB->RegioCheck HATU HATU/EDC (Standard) ReagentCheck->HATU CDI CDI (One-Pot) ReagentCheck->CDI TempA1 CRITICAL LIMIT: < 40°C Risk: Reagent Explosion/Epimerization HATU->TempA1 TempA2 Activation: RT (45 min) Coupling: RT to 40°C CDI->TempA2 N1 N1-Alkylation (Kinetic Product) RegioCheck->N1 C3 C3-Alkylation (Thermodynamic Product) RegioCheck->C3 TempB1 Cooling Required: 0°C to RT Solvent: DMF/THF N1->TempB1 TempB2 Heat Required: >60°C or Reflux Catalyst: Lewis Acid / Grignard C3->TempB2

Figure 1: Decision matrix for determining optimal temperature based on reaction type (Amide Coupling vs. Ring Alkylation).

Critical Parameter Analysis: The "Why" Behind the Temperature

Module A: Amide Bond Formation (Indole-3-Acetic Acid + Amine)

The Core Issue: Thermal Instability of Coupling Reagents. When coupling Indole-3-acetic acid (IAA) with amines, the indole ring is relatively stable, but the coupling reagents (HATU, EDC, CDI) are the limiting factors.

  • HATU/HBTU: These uronium salts are potentially explosive and thermally unstable. Differential Scanning Calorimetry (DSC) data indicates exothermic decomposition can begin as low as 50-60°C. Furthermore, elevated temperatures promote epimerization (if your amine is chiral) and the formation of guanidinium by-products.

  • CDI (1,1'-Carbonyldiimidazole): Requires a specific temperature ramp. Activation (formation of the acyl imidazole) releases CO₂ and is best done at Room Temperature (RT). Heating too early causes decarboxylation of the IAA substrate itself.

Module B: Ring Alkylation (Indole + 2-Chloroacetamide)

The Core Issue: Kinetic vs. Thermodynamic Control (Regioselectivity). Indole is an ambident nucleophile. The nitrogen (N1) and the carbon (C3) compete for the electrophile.

FeatureN1-AlkylationC3-Alkylation
Control Type Kinetic Control Thermodynamic Control
Temperature Low (0°C – 25°C) High (60°C – Reflux)
Mechanism Fast, irreversible deprotonation by hard bases (NaH, KOH). Electrostatic attraction favors N-attack.Reversible attack. At high temps, N-alkylated product can rearrange or C3-attack becomes accessible via higher activation energy pathways.
Solvent Polar Aprotic (DMF, DMSO)Non-polar or Protic (Toluene, MeOH)

Troubleshooting Guides & FAQs

Scenario 1: "I am getting low yields using HATU for Indole-3-acetamide synthesis."

Q: I heated the reaction to 60°C to push conversion, but the mixture turned black and yield dropped. Why? A: You likely thermally degraded the HATU.

  • Root Cause: HATU is heat-sensitive. Above 40°C, it degrades rapidly, and the active ester intermediate hydrolyzes.

  • Correction: Perform the activation at 0°C for 15 minutes, then allow the coupling to proceed at Room Temperature (20-25°C) . Do not heat. If conversion is sluggish, add a catalyst like HOAt or switch to a more stable reagent like T3P (Propylphosphonic anhydride), which tolerates heating up to 80°C.

Scenario 2: "I want the N-alkylated product, but I see C3-impurities."

Q: I reacted Indole with 2-chloroacetamide in DMF at 80°C. I see a mix of N1 and C3 products. A: Your temperature is too high, pushing the reaction toward the thermodynamic (C3) regime.

  • Root Cause: High temperature overcomes the activation energy barrier for C3-alkylation and promotes rearrangement.

  • Correction: Lower the temperature to 0°C during the addition of the base (NaH) and the electrophile. Allow to warm only to RT. This locks the reaction into the Kinetic (N1) pathway.

Scenario 3: "My Indole-3-acetic acid is decarboxylating."

Q: Using CDI at reflux, I lost the carboxyl group entirely. A: Indole-3-acetic acid is prone to thermal decarboxylation to form skatole (3-methylindole).

  • Correction: CDI activation must occur at RT until CO₂ evolution ceases (approx. 30-45 mins). Only heat mildy (40-50°C) after the amine has been added, and only if absolutely necessary for steric reasons.

Validated Protocols

Protocol A: Amide Coupling (Indole-3-Acetic Acid + Amine)

For coupling carboxylic acid to amine. Optimized for HATU.

Reagents:

  • Indole-3-acetic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Dissolution: Dissolve Indole-3-acetic acid and DIPEA in DMF in a round-bottom flask.

  • Cooling (Critical): Place the flask in an ice bath (0°C ).

  • Activation: Add HATU in one portion. Stir at 0°C for 15-30 minutes. Visual Check: Solution may turn slightly yellow.

  • Addition: Add the Amine dropwise.

  • Ramp: Remove ice bath and stir at Room Temperature (25°C) for 2-4 hours.

  • Monitoring: Check TLC/LCMS. If incomplete after 4 hours, do NOT heat. Add 0.1 equiv more HATU/DIPEA.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.

Protocol B: N-Alkylation (Indole + 2-Chloroacetamide)

For attaching the acetamide group to the Indole Nitrogen (N1).

Reagents:

  • Indole (1.0 equiv)

  • 2-Chloroacetamide (1.1 equiv)

  • Base: NaH (60% dispersion, 1.2 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Deprotonation: Dissolve Indole in DMF. Cool to 0°C .

  • Base Addition: Add NaH portion-wise (gas evolution!). Stir at 0°C for 30 mins until H₂ evolution ceases.

  • Alkylation: Add 2-Chloroacetamide (dissolved in min. DMF) dropwise at 0°C .

  • Kinetic Control: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

    • Note: Do not heat above 30°C to maintain N1 selectivity.

  • Quench: Carefully add water at 0°C. Precipitate is usually the product.

Comparative Data Tables

Table 1: Coupling Reagent Thermal Limits
ReagentOptimal TempMax Safe TempPrimary Risk at Limit
HATU 20-25°C40°CExplosion hazard, rapid hydrolysis
EDC/HOBt 0-25°C35°CLoss of activity, Urea byproduct formation
CDI 20-40°C60°CDecarboxylation of substrate
T3P 25-80°C100°CVery stable (Use for difficult couplings)
Table 2: Regioselectivity of Indole Alkylation vs. Temperature

Reaction: Indole + Electrophile (Alkyl Halide)

TemperatureBaseSolventMajor ProductN1:C3 Ratio (Approx)
4°C NaHDMFN1-Alkyl > 95:5
25°C (RT) Cs₂CO₃MeCNN1-Alkyl ~ 90:10
80°C KOHTolueneMixed ~ 60:40
130°C GrignardEther/TolC3-Alkyl < 10:90

References

  • Indole-3-acetamide Synthesis via CDI Coupling

    • Khan, K. M., et al. "Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents." Journal of Chemical Society of Pakistan, via ACS Omega (Reference context).
    • Source:

  • Regioselectivity of Indole Alkylation (Temperature Effects)

    • Trost, B. M., et al. "Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs." Angewandte Chemie, 2016.
    • Source:

  • HATU Thermal Stability & Hazards

    • Sperry, J. B., et al. "Thermal Stability Assessment of Peptide Coupling Reagents." Organic Process Research & Development, 2018.
    • Source:

  • C3-Alkylation Strategies (Alternative to Direct Alkylation)

    • Faul, M. M., et al. "A New, Efficient Method for the Synthesis of Bisindolylmaleimides." (Discusses Indole-3-acetamide condensation).[1][2][3][4]

    • Source: [J. Org.[5] Chem.]([Link])

Sources

degradation products of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-THZ-404 Topic: Degradation Profiling of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide Status: Open Assigned Specialist: Senior Application Scientist, Stability Division

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely investigating the stability profile of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (Formula: C₁₃H₁₁N₃OS, MW: 257.31 Da).

This molecule combines an electron-rich indole core with a thiazole ring, linked by an acetamide bridge. Under ICH Q1A(R2) stress conditions, this scaffold exhibits distinct degradation patterns driven by the lability of the amide bond and the oxidative susceptibility of the indole ring.

Quick Diagnostic Guide

Use this table to correlate your LC-MS/HPLC observations with likely degradation mechanisms.

Observation (LC-MS/UV)Mass Shift (Δ m/z)Likely IssueRoot Cause
New Peak (Early RT) -82.0 Da (m/z 176)Hydrolysis Cleavage of the amide bond under Acidic/Basic stress.
New Peak (Early RT) -157.0 Da (m/z 101)Hydrolysis Release of the 2-aminothiazole moiety.
New Peak (Late RT) +16.0 Da (m/z 274)Oxidation N-oxide formation or Indole C2/C3 hydroxylation.
New Peak (Late RT) +32.0 Da (m/z 290)Oxidation Formation of Dioxo-indole (Isatin-like derivative).
Yellow/Brown Solution Complex / PolymerPhotolysis Radical polymerization of the indole core.

Degradation Pathways & Mechanisms[1][2][3]

Pathway A: Hydrolytic Degradation (Acid/Base Stress)

The Weak Link: The acetamide bridge (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) connecting the indole and thiazole rings.[1]

While the indole nitrogen is substituted (preventing N-H deprotonation), the amide carbonyl is susceptible to nucleophilic attack.[2]

  • Acidic Conditions: Protonation of the carbonyl oxygen makes the carbon highly electrophilic. Water attacks, leading to cleavage.[3]

  • Basic Conditions: Hydroxide directly attacks the carbonyl carbon.

Primary Degradation Products:

  • 2-(1H-indol-1-yl)acetic acid (MW: 175.18 Da) – Acidic Fragment

  • 2-aminothiazole (MW: 100.14 Da) – Amine Fragment

ngcontent-ng-c1352109670="" class="ng-star-inserted">

Technical Note: The 2-aminothiazole byproduct is UV-active but polar; it may elute in the void volume on standard C18 columns.[1] Use a HILIC column or an ion-pairing agent for retention.[1]

Pathway B: Oxidative Degradation (Peroxide Stress)

The Weak Link: The C2=C3 double bond of the indole ring.

Indoles are electron-rich heterocycles.[3][4] Under oxidative stress (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), the C2=C3 bond acts as a nucleophile.
  • Epoxidation: Formation of a transient 2,3-epoxyindole.

  • Rearrangement: This epoxide rapidly rearranges to 2-oxindole (monohydroxylated, +16 Da) or opens to form 2-formylaminobenzaldehyde derivatives (ring opening).

  • Advanced Oxidation: Further oxidation leads to isatin (indole-2,3-dione) derivatives (+32 Da).

Pathway C: Photolytic Degradation

The Weak Link: The Indole ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-system.[1]

Upon UV irradiation, the indole moiety absorbs energy, entering an excited singlet state (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 or 

). In solution, this can lead to:
  • Photo-ionization: Ejection of an electron to the solvent, generating a radical cation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Radical Coupling: These radicals dimerize, causing the characteristic "yellowing" of the solution and the appearance of high-molecular-weight peaks (dimers/trimers) in LC-MS.

Visualizing the Pathways (Interactive Map)

The following diagram maps the parent molecule to its critical stress degradation products.

DegradationMap Parent Parent Molecule 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide MW: 257.3 Acid 2-(1H-indol-1-yl)acetic acid MW: 175.2 (Acidic Fragment) Parent->Acid Hydrolysis (Acid/Base) Cleavage of Amide Amine 2-aminothiazole MW: 100.1 (Amine Fragment) Parent->Amine Hydrolysis Oxindole 2-Oxindole Derivative (+16 Da) MW: 273.3 Parent->Oxindole Oxidation (H2O2) Indole C2/C3 Attack Dimers Indole Dimers/Polymers (High MW, Colored) Parent->Dimers Photolysis (UV) Radical Coupling Isatin Dioxo Derivative (Isatin-like) (+32 Da) MW: 289.3 Oxindole->Isatin Further Oxidation

Figure 1: Mechanistic degradation map showing hydrolytic cleavage and oxidative transformation pathways.

Experimental Troubleshooting Protocols

Protocol 1: Validating Amide Hydrolysis

Use this to confirm if impurity peaks at lower retention times are hydrolysis products.

  • Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (50:50).

  • Stress: Add 1 mL of 1N HCl . Heat at 60°C for 4 hours .

  • Analysis: Inject onto HPLC (C18 Column).

  • Validation Check:

    • Look for the disappearance of the Parent Peak (RT ~10 min).[2]

    • Look for the appearance of 2-aminothiazole (RT ~1-2 min, very polar) and Indole-acetic acid (RT ~5-7 min).

    • Self-Validating Step: Inject pure standards of 2-aminothiazole (commercially available) to confirm retention time match.

Protocol 2: Differentiating Oxidation vs. N-Oxides

Use this to determine if oxidation is happening on the Ring (C) or the Nitrogen (N).

  • Preparation: Dissolve 1 mg of compound in 1 mL Methanol.

  • Stress: Add 100 µL of 30% H₂O₂ . Incubate at Room Temperature for 24 hours.

  • Analysis: LC-MS (Positive Mode).

  • Interpretation:

    • +16 Da (Single Peak): Likely N-oxide on the Thiazole nitrogen (reversible with reduction).

    • +16 Da / +32 Da (Multiple Peaks): Indicates Indole ring oxidation (irreversible C-oxidation).

    • Tip: Indole oxidation often results in peak broadening due to tautomerization of the resulting oxindole.

Frequently Asked Questions (FAQ)

Q: The solution turned pink/brown during the light stress test. Is the drug ruined? A: Yes. This color change is characteristic of indole radical formation.[2] Indoles form charge-transfer complexes and polymers (similar to melanin formation) under UV light. You must protect this compound from light during manufacturing and storage (amber glassware/foil).

Q: I see a peak at Relative Retention Time (RRT) 0.15. Is this a degradation product? A: Likely yes. This is consistent with 2-aminothiazole , the hydrolytic byproduct. Because it is small and polar, it elutes near the solvent front on standard Reverse Phase columns. To quantify it accurately, switch to a HILIC method or use an ion-pairing reagent (e.g., TFA or Hexanesulfonic acid).[2]

Q: Can I use this molecule in aqueous formulation at pH 2? A: Not recommended for long-term storage. While the thiazole ring is stable, the amide bond adjacent to the electron-rich indole is susceptible to acid-catalyzed hydrolysis over time. Perform a 2-week accelerated stability study at pH 2 to determine the rate constant (


).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5] International Conference on Harmonisation.[5]

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide.[6] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516.

  • Ren, J., & Tong, R. (2019).[3][4] Green oxidation of indoles using halide catalysis.[3][4] Nature Communications, 10, 4754.[2][3] [3]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.[7][8]

  • Ioele, G., et al. (2011). Photostability of indole derivatives: A review. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on indole photophysics).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.